molecular formula C12H24O2 B1617577 Acetic acid, decyl ester, branched CAS No. 68478-36-4

Acetic acid, decyl ester, branched

Cat. No. B1617577
CAS RN: 68478-36-4
M. Wt: 200.32 g/mol
InChI Key: YBWGMVNKXYDKBJ-UHFFFAOYSA-N
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Description

Acetic acid, decyl ester, branched (CAS No. 68478-36-4) is a chemical compound with the molecular formula C12H24O2 . It falls under the category of pharmaceutical intermediates . The compound is characterized by its branched structure and consists of a decyl (10-carbon) alkyl group attached to an acetic acid ester moiety .


Synthesis Analysis

The synthesis of acetic acid, decyl ester, branched involves the esterification of acetic acid with decanol (a 10-carbon alcohol). This reaction typically occurs in the presence of an acid catalyst. The esterification process is reversible and does not proceed to completion. The product obtained is the branched ester, which exhibits the characteristic fruity odor associated with esters .


Molecular Structure Analysis

  • Decyl Alkyl Group : The decyl group comprises ten carbon atoms and is attached to the carbonyl carbon of the acetic acid group. The branching in the alkyl chain contributes to the compound’s unique properties .

Chemical Reactions Analysis

  • Esterification Reversal : The reverse of the esterification reaction can occur under acidic conditions, regenerating the original reactants .

Physical And Chemical Properties Analysis

  • Density : Varies depending on the specific isomer .

Safety And Hazards

  • Fire-Fighting Measures : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires involving this compound .

properties

IUPAC Name

(4-methyl-3-propylhexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-5-7-12(10(3)6-2)8-9-14-11(4)13/h10,12H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWGMVNKXYDKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCOC(=O)C)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867636
Record name 4-Methyl-3-propylhexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-propylhexyl acetate

CAS RN

68478-36-4
Record name Acetic acid, decyl ester, branched
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068478364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, decyl ester, branched
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, decyl ester, branched
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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